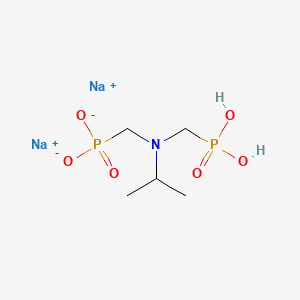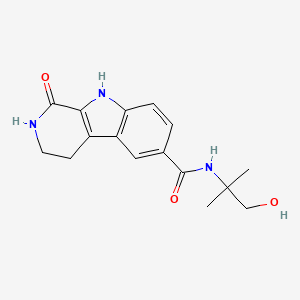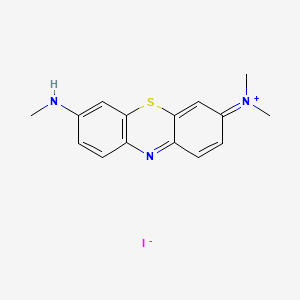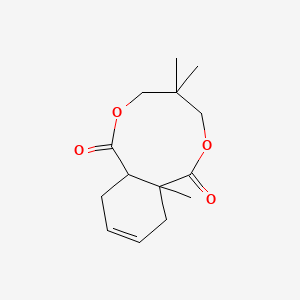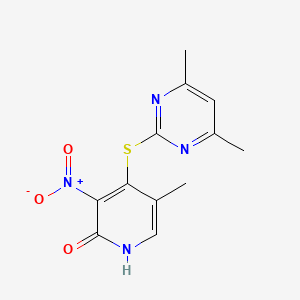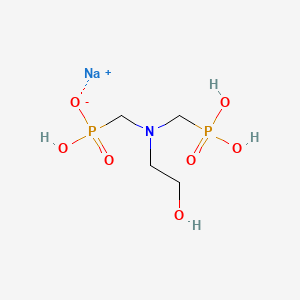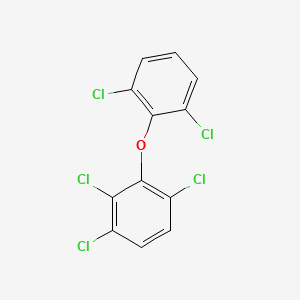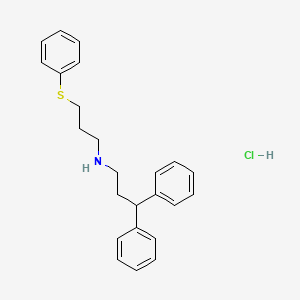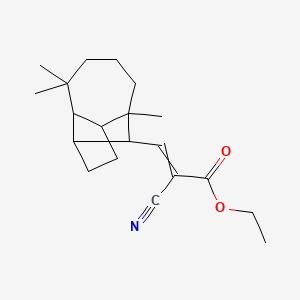
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate is a complex organic compound known for its unique structure and properties. This compound features a cyano group, an ethyl ester, and a methanoazulene moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Michael addition followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate exerts its effects involves interactions with various molecular targets. The cyano group and methanoazulene moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)propanoate
- Methyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate
- Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)butanoate
Uniqueness
This compound stands out due to its specific combination of functional groups and the methanoazulene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
79569-98-5 |
|---|---|
Molekularformel |
C20H29NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)prop-2-enoate |
InChI |
InChI=1S/C20H29NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h11,14-17H,5-10H2,1-4H3 |
InChI-Schlüssel |
SGFSBQMNAPYZAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1C2CCC3C2C(CCCC31C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


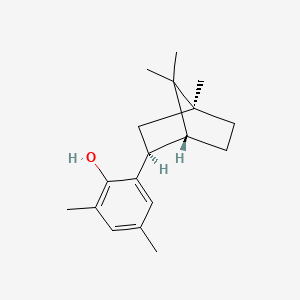

![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
